3-(propylsulfanyl)benzoic acid
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Overview
Description
3-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It features a benzoic acid core substituted with a propylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with propylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzoic acid is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The Grignard reagent is then treated with propylthiol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(propylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(propylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
3-(propylsulfanyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
3-(phenylsulfanyl)benzoic acid: Similar structure but with a phenyl group instead of a propyl group.
3-(methylsulfanyl)benzoic acid: Contains a methyl group instead of a propyl group.
4-(propylsulfanyl)benzoic acid: The propylsulfanyl group is at the fourth position instead of the third.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
110208-00-9 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
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